molecular formula C45H68N2O5 B12748572 N'-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-aminobenzoic acid CAS No. 174740-61-5

N'-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-aminobenzoic acid

Cat. No.: B12748572
CAS No.: 174740-61-5
M. Wt: 717.0 g/mol
InChI Key: LYPXIRYNRFZRJX-QJWPZJBRSA-N
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Description

N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-aminobenzoic acid is a complex organic compound that belongs to the class of lupane triterpenoids. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound suggests it may have interesting properties worth exploring in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-aminobenzoic acid typically involves multiple steps, starting from naturally occurring lupane triterpenoids. The key steps include:

    Hydroxylation: Introduction of a hydroxyl group at the 3-beta position.

    Acylation: Formation of the 28-oyl group through acylation reactions.

    Amidation: Attachment of the 8-aminooctanoyl group via amidation.

    Coupling: Final coupling with 4-aminobenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-aminobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions at the amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for therapeutic applications, including drug development.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-aminobenzoic acid involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Betulinic Acid: Another lupane triterpenoid with similar biological activities.

    Oleanolic Acid: Known for its anti-inflammatory and anticancer properties.

    Ursolic Acid: Exhibits a range of biological activities, including antioxidant and anti-inflammatory effects.

Properties

CAS No.

174740-61-5

Molecular Formula

C45H68N2O5

Molecular Weight

717.0 g/mol

IUPAC Name

4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]benzoic acid

InChI

InChI=1S/C45H68N2O5/c1-29(2)32-20-25-45(40(52)46-28-12-10-8-9-11-13-37(49)47-31-16-14-30(15-17-31)39(50)51)27-26-43(6)33(38(32)45)18-19-35-42(5)23-22-36(48)41(3,4)34(42)21-24-44(35,43)7/h14-17,32-36,38,48H,1,8-13,18-28H2,2-7H3,(H,46,52)(H,47,49)(H,50,51)/t32-,33+,34-,35+,36-,38+,42-,43+,44+,45-/m0/s1

InChI Key

LYPXIRYNRFZRJX-QJWPZJBRSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NC6=CC=C(C=C6)C(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NC6=CC=C(C=C6)C(=O)O

Origin of Product

United States

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